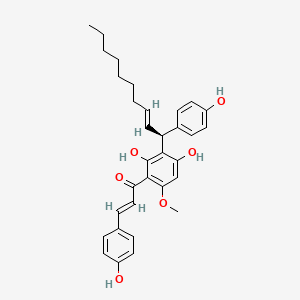
Galanganone A
Descripción general
Descripción
Galanganone A is a compound with the molecular formula C32H36O6 and a molecular weight of 516.63 g/mol . It is a type of chalcone, which are aromatic ketones that form the central core for a variety of important biological compounds . This compound is derived from the rhizomes of Alpinia galanga .
Molecular Structure Analysis
The molecular structure of this compound consists of a long-chain alkylphenol . The IUPAC name for this compound is (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one .It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .
Aplicaciones Científicas De Investigación
Antioxidant and Anticholinergic Properties : Galanga, including compounds like Galanganone A, has demonstrated marked antioxidant and anticholinergic effects. These properties suggest potential applications in treating conditions related to oxidative stress and cholinergic system dysfunctions (Köse et al., 2015).
Spermatogenesis Influence : Research indicates that Alpinia galanga, which contains this compound, can significantly impact spermatogenesis in rats. This suggests potential applications in reproductive health and fertility treatments (Mazaheri et al., 2014).
Anticancer Properties : Lesser Galangal, from which this compound is derived, has shown potential as an anticancer agent. Studies indicate that it contains anti-proliferative agents which may serve as a basis for anticancer drugs (Reid et al., 2016).
Antibacterial Activity : Research on Alpinia officinarum Hance, a source of this compound, has demonstrated significant antibacterial activity, particularly against pathogenic bacteria. This suggests potential applications in developing natural antibacterial agents (Fu et al., 2022).
Isolation and Purification for Pharmacological Studies : Studies have successfully isolated and purified bioactive constituents like this compound from galangal. This isolation is crucial for understanding its pharmacological effects and potential therapeutic applications (Tan et al., 2012).
Synergistic Activity with Antibiotics : this compound has shown synergistic activity when combined with certain antibiotics, particularly against antibiotic-resistant strains of bacteria. This suggests its potential use in enhancing the effectiveness of existing antibiotic treatments (Eumkeb et al., 2012).
Neuroprotective Effects : In studies, Alpinia galanga, containing this compound, exhibited neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease (Singh et al., 2011).
Propiedades
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O6/c1-3-4-5-6-7-8-9-10-26(23-14-18-25(34)19-15-23)30-28(36)21-29(38-2)31(32(30)37)27(35)20-13-22-11-16-24(33)17-12-22/h9-21,26,33-34,36-37H,3-8H2,1-2H3/b10-9+,20-13+/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJLOLGRGDUOPS-UPVHLIOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/[C@@H](C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



